Simalikalactone D (SkD) is a highly oxygenated pentacyclic quassinoid primarily isolated from species within the Simaroubaceae family, such as Quassia amara and Simarouba tulae [1]. Recognized commercially as a premium reference standard and potent bioactive probe, SkD is characterized by its specific C-15 esterification and complex stereochemistry, which drive its exceptional biological activity [2]. In procurement contexts, SkD is highly valued for its extreme nanomolar potency in both antiplasmodial and cytotoxic assays. Because its de novo synthesis is notoriously inefficient—requiring over 20 steps just to reach advanced intermediates—direct procurement of high-purity SkD is critical for laboratories requiring reproducible, high-fidelity data in oncology screening, antimalarial drug discovery, and mechanistic studies involving complex apoptotic pathways [3].
Substituting Simalikalactone D with crude quassinoid mixtures, simpler analogs like quassin, or closely related derivatives like Simalikalactone E (SkE) fundamentally compromises assay integrity[1]. The biological potency of quassinoids is strictly dictated by their structural nuances, particularly the esterification pattern at C-15 and the substitution on the A-ring [2]. For instance, SkD is significantly more cytotoxic to mammalian cancer cells than SkE, making SkE an inadequate substitute for high-stringency oncology models[3]. Furthermore, utilizing crude plant extracts introduces unacceptable batch-to-batch variability and off-target effects from co-extracted alkaloids and terpenes. For precise mechanistic profiling—such as tracking Integrin β1 (ITGB1) reduction in triple-negative breast cancer or benchmarking antimalarial resistance—only highly purified, structurally verified SkD provides the exact nanomolar dosing and reproducibility required for industrial and publication-quality data [4].
The pentacyclic core of quassinoids presents a formidable challenge for de novo synthesis, making commercial procurement the most viable pathway for acquiring SkD [1]. Laboratory-scale total synthesis of just the advanced pentacyclic intermediate of SkD requires 21 distinct steps, yielding only 12% overall[1].
| Evidence Dimension | Synthetic steps and yield to access the quassinoid core |
| Target Compound Data | Direct procurement provides immediate >98% purity SkD |
| Comparator Or Baseline | In-house de novo synthesis from (S)-(+)-carvone |
| Quantified Difference | In-house synthesis requires 21 steps with only a 12% yield to reach the pentacyclic intermediate |
| Conditions | Laboratory-scale total synthesis vs. commercial sourcing |
Procuring isolated SkD bypasses a highly complex, multi-month synthetic route, ensuring immediate availability for high-throughput biological screening.
In high-resolution cytotoxicity models, the purity of the quassinoid is paramount. Purified SkD demonstrates highly precise IC50 values of 55–67 nM in MDA-MB-468 and A2780CP20 cell lines [1]. In contrast, utilizing crude chloroform extracts of Simarouba tulae only provides broad, variable activity at concentrations <1 µg/mL [2].
| Evidence Dimension | Inhibitory concentration (IC50) consistency |
| Target Compound Data | Purified SkD yields precise IC50 values of 55–67 nM |
| Comparator Or Baseline | Crude chloroform extracts of Simarouba tulae (<1 µg/mL broad activity) |
| Quantified Difference | Purified SkD allows exact nanomolar dosing, eliminating the batch-to-batch variability inherent to microgram-level crude extract dosing |
| Conditions | In vitro cell viability assays (Alamar Blue) over 72 hours |
Utilizing highly purified SkD is mandatory for reproducible mechanistic profiling without interference from co-extracted phytochemicals.
SkD serves as an elite benchmark for antimalarial potency. In vitro assays against Plasmodium falciparum demonstrate that SkD possesses an IC50 of 0.0009 µg/mL [1]. This is vastly superior to standard antimalarials like chloroquine (IC50 = 0.21 µg/mL) and outpaces related quassinoids such as glaucarubinone (IC50 = 0.006 µg/mL) [1].
| Evidence Dimension | In vitro IC50 against Plasmodium falciparum |
| Target Compound Data | SkD IC50 = 0.0009 µg/mL |
| Comparator Or Baseline | Chloroquine (IC50 = 0.21 µg/mL) and Glaucarubinone (IC50 = 0.006 µg/mL) |
| Quantified Difference | SkD exhibits >230-fold higher potency than chloroquine and 6.6-fold higher potency than glaucarubinone |
| Conditions | In vitro [3H]hypoxanthine incorporation assay |
SkD's exceptional nanomolar potency makes it an ideal high-stringency positive control for validating new antimalarial drug candidates against resistant strains.
While structurally similar, SkD and Simalikalactone E (SkE) exhibit divergent toxicity profiles. SkD is characterized by profound mammalian cytotoxicity, achieving IC50 values around 55 nM in specific cancer lines [1]. SkE, conversely, is explicitly documented as being significantly less toxic to mammalian cells [2].
| Evidence Dimension | Mammalian cell toxicity profile |
| Target Compound Data | SkD exhibits profound cytotoxicity (IC50 ~55 nM) and acts as a potent apoptosis inducer |
| Comparator Or Baseline | Simalikalactone E (SkE) |
| Quantified Difference | SkE is structurally related but significantly less toxic to mammalian cells than SkD |
| Conditions | Comparative viability assays in tumorigenic vs. non-tumorigenic mammalian cell lines |
For oncology researchers specifically requiring maximum cytotoxic efficacy and robust induction of cell death pathways, SkD is the strictly preferred quassinoid over the milder SkE analog.
SkD is the ideal ultra-potent positive control for evaluating novel antiplasmodial compounds against chloroquine-resistant Plasmodium falciparum strains, given its established IC50 of 0.0009 µg/mL [1].
Due to its precise 55-67 nM IC50 in specific breast and ovarian cancer lines, highly pure SkD is the preferred molecular probe for investigating caspase-independent cell death and Integrin β1 (ITGB1) pathway disruption in chemoresistant tumors[2].
As a benchmark for C-15 esterified quassinoids, procured SkD serves as a critical baseline material for medicinal chemistry programs aiming to map the pharmacophore responsible for the extreme cytotoxicity and anti-parasitic activity of the Simaroubaceae family [3].